

A Comparative Guide to the Spectroscopic Data of 2-Cyclohexyl-3-methyloxirane

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 2-Cyclohexyl-3-methyloxirane

CAS No.: 164323-45-9

Cat. No.: B070226

[Get Quote](#)

Welcome to a comprehensive technical guide designed for researchers, scientists, and drug development professionals. In the realm of organic synthesis and medicinal chemistry, the precise characterization of molecular structures is paramount. This guide provides an in-depth analysis of the expected spectroscopic data for **2-Cyclohexyl-3-methyloxirane**, a compound of interest for its potential applications as a chiral building block. While direct experimental spectra for this specific molecule are not readily available in public databases, this guide will leverage established principles of spectroscopic interpretation and comparative data from analogous structures to provide a robust predictive analysis. Our objective is to equip you with the knowledge to confidently identify and characterize this and similar epoxide-containing molecules.

This guide is structured to not only present data but also to elucidate the underlying scientific principles, ensuring a thorough understanding of how molecular structure dictates spectroscopic output. We will delve into Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H and ^{13}C), and Mass Spectrometry (MS), providing predicted data for our target molecule and comparing it with experimental data from structurally related compounds.

Section 1: Predicted Spectroscopic Data for 2-Cyclohexyl-3-methyloxirane

The structure of **2-Cyclohexyl-3-methyloxirane**, featuring a strained three-membered epoxide ring substituted with a bulky cyclohexyl group and a methyl group, gives rise to a unique spectroscopic fingerprint. The following sections detail the predicted spectroscopic characteristics.

Infrared (IR) Spectroscopy

The IR spectrum of an epoxide is often characterized by the absence of strong, defining absorptions like the C=O or O-H stretches, and the presence of specific C-O and ring-stretching vibrations.[1] For **2-Cyclohexyl-3-methyloxirane**, we anticipate the following key absorptions:

- C-H Stretching (Aliphatic): Strong bands are expected in the 2850-3000 cm^{-1} region, characteristic of the C-H bonds in the cyclohexyl and methyl groups.
- Epoxide Ring Vibrations: The three-membered ring of an epoxide gives rise to a series of characteristic peaks.[2] These include:
 - An asymmetric C-O-C stretch, which is typically intense, appearing between 950-810 cm^{-1} . [2]
 - A symmetric C-O-C stretch, also intense, found in the 880-750 cm^{-1} range. [2]
 - A "ring breathing" vibration around 1280–1230 cm^{-1} . [2]

Table 1: Predicted IR Absorption Bands for **2-Cyclohexyl-3-methyloxirane**

Wavenumber (cm ⁻¹)	Bond Vibration	Functional Group	Expected Intensity
2850-3000	C-H Stretch	Cyclohexyl, Methyl	Strong
~1250	Symmetric Ring Breathing	Epoxide	Medium
~900	Asymmetric C-O-C Stretch	Epoxide	Strong
~830	Symmetric C-O-C Stretch	Epoxide	Strong

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the electronic environment of hydrogen atoms. For **2-Cyclohexyl-3-methyloxirane**, the key resonances will be those of the protons on the epoxide ring and the cyclohexyl and methyl groups. Protons on the epoxide ring are known to appear in the 2.5-3.5 ppm range.^[3]

- **Epoxide Protons:** The two protons on the oxirane ring (at C2 and C3) are expected to be diastereotopic and will therefore have different chemical shifts and will show coupling to each other. The proton at C2, being adjacent to the bulky cyclohexyl group, will likely be found around 2.8-3.1 ppm. The proton at C3, adjacent to the methyl group, is predicted to be in a similar region, around 2.9-3.2 ppm.
- **Cyclohexyl Protons:** The protons of the cyclohexyl ring will appear as a complex multiplet in the upfield region, typically between 1.0 and 2.0 ppm.
- **Methyl Protons:** The methyl group protons will give rise to a doublet around 1.3 ppm due to coupling with the adjacent proton on the epoxide ring.

Table 2: Predicted ¹H NMR Chemical Shifts for **2-Cyclohexyl-3-methyloxirane**

Proton	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity
H on C2 (epoxide)	2.8 - 3.1	Doublet of doublets
H on C3 (epoxide)	2.9 - 3.2	Doublet of quartets
Cyclohexyl Protons	1.0 - 2.0	Complex multiplet
Methyl Protons	~1.3	Doublet

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the number and electronic environment of the carbon atoms. The carbons of the epoxide ring are characteristically found in the 40-60 ppm region.^{[1][3]}

- **Epoxide Carbons:** The two carbons of the oxirane ring (C2 and C3) are expected to resonate between 50 and 60 ppm. The carbon bearing the cyclohexyl group (C2) may be slightly more downfield than the carbon with the methyl group (C3).
- **Cyclohexyl Carbons:** The carbons of the cyclohexyl ring will appear in the aliphatic region, typically between 25 and 45 ppm.
- **Methyl Carbon:** The methyl carbon is expected to be the most upfield signal, at approximately 17-20 ppm.

Table 3: Predicted ¹³C NMR Chemical Shifts for **2-Cyclohexyl-3-methyloxirane**

Carbon	Predicted Chemical Shift (δ , ppm)
C2 (epoxide)	55 - 60
C3 (epoxide)	50 - 55
Cyclohexyl Carbons	25 - 45
Methyl Carbon	17 - 20

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **2-Cyclohexyl-3-methyloxirane** (C₉H₁₆O), the molecular weight is 140.22 g/mol .

- **Molecular Ion (M⁺):** A molecular ion peak at m/z = 140 is expected, although it may be weak due to the lability of the epoxide ring.
- **Fragmentation:** Common fragmentation pathways for epoxides involve cleavage of the C-C bond of the ring. For **2-Cyclohexyl-3-methyloxirane**, key fragments would likely arise from the loss of the cyclohexyl group (m/z = 57) or the methyl group (m/z = 125). Cleavage of the epoxide ring could also lead to characteristic fragments.

Section 2: Comparative Analysis with Structurally Related Compounds

To build confidence in our predicted data, we will now compare it with experimental data from known compounds.

Comparison with Methyloxirane (Propylene Oxide)

Methyloxirane is the simplest structural analog containing the 3-methyloxirane moiety.

- **¹H NMR of Methyloxirane:** The protons on the epoxide ring appear at approximately 2.4, 2.7, and 3.0 ppm, and the methyl protons at 1.3 ppm.[3] This supports our prediction for the methyl group in our target molecule.
- **¹³C NMR of Methyloxirane:** The epoxide carbons resonate at 48.2 (CH) and 47.9 (CH₂) ppm, and the methyl carbon at 17.5 ppm.[3] These values are in good agreement with our predicted ranges.

Comparison with cis-2-Methyl-3-propyloxirane

This compound is a close structural analog, with a propyl group instead of a cyclohexyl group.

- **Mass Spectrum of cis-2-Methyl-3-propyloxirane:** The NIST WebBook provides a mass spectrum for this compound (C₆H₁₂O, MW=100.16).[4] The spectrum shows a molecular ion peak at m/z = 100. Key fragments are observed at m/z = 85 (loss of CH₃), m/z = 57, and m/z

= 43. The presence of a fragment at $m/z = 57$ is significant as it corresponds to the loss of a propyl group, analogous to the expected loss of a cyclohexyl group in our target molecule.

Spectroscopic Signature of the Cyclohexyl Group

Data from various cyclohexyl-containing compounds confirms the expected chemical shifts for this moiety. For example, in many substituted cyclohexanes, the ring protons appear as a broad multiplet between 1.0 and 2.0 ppm in the ^1H NMR spectrum, and the carbons resonate between 25 and 45 ppm in the ^{13}C NMR spectrum.

Section 3: Experimental Protocols

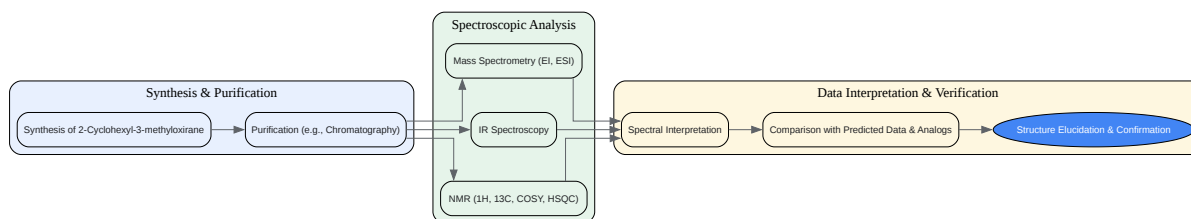
To obtain high-quality spectroscopic data, the following standardized protocols are recommended.

Sample Preparation

- **NMR Spectroscopy:** Dissolve approximately 5-10 mg of the purified sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with the analyte's resonances.
- **IR Spectroscopy:** For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
- **Mass Spectrometry:** Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile). The concentration should be in the range of 1-10 $\mu\text{g}/\text{mL}$ for electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). For electron ionization (EI), the sample can be introduced directly or via a gas chromatograph.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized compound like **2-Cyclohexyl-3-methyloxirane**.



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and spectroscopic characterization of **2-Cyclohexyl-3-methyloxirane**.

Section 4: Conclusion and Future Outlook

This guide has provided a detailed predictive analysis of the spectroscopic data for **2-Cyclohexyl-3-methyloxirane**, supported by comparative data from structurally related compounds. The presented information serves as a valuable resource for the identification and characterization of this molecule and other substituted epoxides. The logical framework presented herein, combining predictive methods with comparative analysis, is a powerful tool in chemical research, especially when dealing with novel compounds.

Future experimental work should focus on the synthesis and isolation of **2-Cyclohexyl-3-methyloxirane** to obtain definitive spectroscopic data. This would not only validate the predictions made in this guide but also contribute to the growing body of knowledge on the chemistry of epoxides. Advanced 2D NMR techniques, such as COSY and HSQC, would be invaluable in unambiguously assigning all proton and carbon signals.

References

- Spectroscopy of Ethers and Epoxides - Oregon State University. Available at: [\[Link\]](#)

- The Infrared Spectra of Polymers V: Epoxies | Spectroscopy Online. Available at: [\[Link\]](#)
- 4.9: Spectroscopy of Ethers and Epoxides - Chemistry LibreTexts. Available at: [\[Link\]](#)
- Oxirane, 2-methyl-3-propyl-, cis- - the NIST WebBook. Available at: [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Spectroscopy of Ethers and Epoxides [\[sites.science.oregonstate.edu\]](https://sites.science.oregonstate.edu)
- 2. spectroscopyonline.com [\[spectroscopyonline.com\]](https://spectroscopyonline.com)
- 3. chem.libretexts.org [\[chem.libretexts.org\]](https://chem.libretexts.org)
- 4. Oxirane, 2-methyl-3-propyl-, cis- [\[webbook.nist.gov\]](https://webbook.nist.gov)
- To cite this document: BenchChem. [A Comparative Guide to the Spectroscopic Data of 2-Cyclohexyl-3-methyloxirane]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b070226/docs#a-comparative-guide-to-the-spectroscopic-data-of-2-cyclohexyl-3-methyloxirane\]](https://www.benchchem.com/product/b070226/docs#a-comparative-guide-to-the-spectroscopic-data-of-2-cyclohexyl-3-methyloxirane)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)